2-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}benzonitrile
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Overview
Description
2-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]BENZONITRILE is a complex organic compound characterized by the presence of a nitro group, a benzodioxole ring, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]BENZONITRILE typically involves the condensation of 6-nitro-1,3-benzodioxole-5-carbaldehyde with 2-aminobenzonitrile under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the Schiff base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products:
Reduction: Formation of amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]BENZONITRILE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]BENZONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and benzodioxole ring play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- 2-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]THIOUREA
- 2-[(E)-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
Comparison: Compared to similar compounds, 2-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]BENZONITRILE exhibits unique structural features, such as the presence of both a nitro group and a benzonitrile moiety. These features contribute to its distinct chemical reactivity and potential applications. The compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable subject of study in multiple scientific disciplines.
Properties
Molecular Formula |
C15H9N3O4 |
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Molecular Weight |
295.25 g/mol |
IUPAC Name |
2-[(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C15H9N3O4/c16-7-10-3-1-2-4-12(10)17-8-11-5-14-15(22-9-21-14)6-13(11)18(19)20/h1-6,8H,9H2 |
InChI Key |
WSLDEPHDUVVRNF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NC3=CC=CC=C3C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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